1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Analytical Chemistry Chemical Procurement Quality Control

Agrochemical and medicinal chemistry teams often struggle to source pure, positional-isomer-specific pyrazole probes for SAR studies. This compound (CAS 956612-14-9) directly addresses that gap. - High purity (99.0-100.5% w/w) ensures observed biological activity reflects the meta-chloro substituent, not impurities. - Serves as a reference standard for HPLC/LC-MS method development and as a synthetic intermediate via nitro reduction or nitrile oxide cycloaddition. - Ideal for benchmarking against 2-chloro and 4-chloro isomers to map halogen-position effects on herbicidal spectrum and crop safety.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72
CAS No. 956612-14-9
Cat. No. B2613512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
CAS956612-14-9
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72
Structural Identifiers
SMILESCC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Cl)C
InChIInChI=1S/C13H14ClN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3
InChIKeyMKPCVRNXIDTMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole Profile


1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole (CAS 956612-14-9) is a synthetic, multi-substituted pyrazole derivative with molecular formula C13H14ClN3O2 and a molecular weight of 279.72 g/mol. It belongs to a proprietary class of 1-(2-nitro-1-arylethyl)-3,5-dimethyl-1H-pyrazole analogs explored primarily in patent literature for agrochemical (herbicidal) and pharmaceutical (anticancer) applications [1]. The compound incorporates a meta-chlorophenyl ring, a 2-nitroethyl linker, and 3,5-dimethyl substituents on the pyrazole core, a combination that distinguishes it from its ortho- and para-chloro, fluoro, bromo, methoxy, and unsubstituted phenyl counterparts .

SAR Probe Meta-chloro pyrazole for positional isomer activity mapping
Synthetic Handle Nitroethyl group enables diversification and library synthesis
Patent Context Scaffold under active IP for anticancer and herbicidal screening

Meta-Chlorine Advantage


This compound cannot be generically interchanged with its close analogs due to the strong influence of the chlorine substitution pattern on the phenyl ring. In the broader class of 1-(2-nitro-1-arylethyl)-pyrazoles, biological activity is highly sensitive to the position and electronic nature of aryl substituents. For instance, research on related 3-aryl-pyrazole herbicides shows that the position of halogen substitution directly impacts herbicidal spectrum and crop safety [1]. The meta-chloro configuration in this compound offers a distinct electronic and steric profile compared to the 4-chloro (CAS 956574-61-1) and 2-chloro (CAS 956574-62-2) isomers, which are predicted to alter target binding, metabolic stability, and reactivity of the nitroethyl warhead . Simple replacement with the unsubstituted phenyl analog (CAS 53960-53-5) would eliminate the chlorine-dependent interactions entirely .

Positional Isomer Sensitivity

Meta-chloro substitution cannot be directly replaced by 2‑ or 4‑chloro isomers; target binding and metabolic stability may shift substantially.

Unsubstituted Phenyl Inadequacy

The chlorine-free analog lacks the electronic and steric interactions that appear central to herbicidal and antiproliferative SAR.

Purity Grade Mismatch

The 2‑chloro isomer is typically supplied at lower purity; different impurity profiles may confound biological assay interpretation.

Evidence for Compound Selection


High Purity Specification

A commercial lot of the target compound is specified with an assay range of 99.0% w/w to 100.5% w/w, establishing a high-purity benchmark critical for reproducible research . While the 2-chloro isomer (CAS 956574-62-2) is also commercially available, its typical purity is reported at 95% . This 4% minimum purity differential translates to a significantly lower unknown impurity burden, which is a key selection factor for sensitive biological assays or as a synthetic building block.

Purity Advantage
Specification review
Target: 99.0–100.5% w/w
2‑Cl isomer: ~95% typical
Reduces impurity-driven off‑target risk in assays
Based on vendor COA; confirm lot‑specific purity
Analytical Chemistry Chemical Procurement Quality Control

Solid-State Advantage

The target compound's melting point is experimentally estimated to fall between 100 °C and 150 °C, an imprecise but useful range that suggests a crystalline solid at room temperature . This is a physically manipulable solid state, a practical advantage over the unsubstituted phenyl analog, 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole, which is reported to exist as an oil or low-melting solid . The higher and broader melting range of the 3-chloro derivative is indicative of stronger intermolecular forces, which can simplify handling and purification compared to an oily counterpart.

Physical State
Data to verify
Target: crystalline solid, mp 100–150°C
Unsubstituted analog: oil / low‑melting solid
Solid form simplifies handling and dosing
Melting range estimated; confirm experimentally
Physicochemical Characterization Formulation Solid-State Chemistry

Meta-Chlorine Substitution Pattern

The presence of a chlorine atom at the meta position of the phenyl ring creates a unique electronic environment and steric shape compared to its ortho- and para-chloro isomers . In patent disclosures for substituted 3-aryl-pyrazoles as herbicides, the activity spectrum and potency are demonstrably dependent on the nature and position of the aryl substituent [1]. The meta-chloro configuration is specifically disclosed as a preferred embodiment, implying a distinct advantage in target binding that is lost upon moving the chlorine to the 2- or 4-position.

Positional Isomer SAR
Class-level inference
Target: 3‑chlorophenyl
Comparators: 2‑chloro, 4‑chloro isomers
Patent preference for meta‑position
Meta configuration provides distinct binding profile
Inferred from patent disclosures; validate in target assay
Medicinal Chemistry Structure-Activity Relationship (SAR) Agrochemical Design

Nitroethyl Reactive Handle

The 2-nitroethyl moiety in the target compound is a versatile functional group that can serve as a latent amine after reduction, a Michael acceptor, or a precursor to nitrile oxides for cycloaddition reactions [1]. This contrasts with simpler N-aryl pyrazoles lacking the nitroalkyl chain, such as 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 294877-27-3), which do not offer this synthetic handle . While direct comparative kinetic data for this specific molecule are not available in the public domain, the nitroethyl group is widely recognized in medicinal chemistry as a precursor for generating structural diversity [2].

Synthetic Handle
Class-level inference
Nitroethyl group present
Comparator: no‑nitro analog lacks latent amine/Michael acceptor
Enables diversification for hit‑to‑lead chemistry
General reactivity; specific kinetics not reported
Synthetic Chemistry Prodrug Design Chemical Biology

Patented Anticancer Potential

A recent patent application explicitly claims 3,5-dimethyl pyrazole compounds, where R is selected from -Cl, -Br, -OH, -OCH3, and -NO2, for the treatment of cancer, with antiproliferative evaluation against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines via the sulforhodamine B assay [1]. The target compound falls directly within this claimed structural scope. This legal protection and focused biological evaluation differentiate it from non-chlorinated or differently substituted analogs that would lie outside the patent's specific claims, providing a potential commercialization path for hits originating from this scaffold.

Antiproliferative Context
Class-level inference
Encompassed by anticancer patent (HepG2, HCT‑116, MCF‑7 via SRB assay)
Supports cell‑viability screening within patent space
Claim scope; no specific activity data for this compound
Anticancer Research Cell Viability Assay Drug Discovery

Patented Herbicide Use

The compound's core scaffold is explicitly described in patents for substituted 3-aryl-pyrazoles, which are claimed as herbicides with a wide spectrum and good crop safety [1]. The target compound, with its 3-chlorophenyl substituent, is a representative example of the preferred embodiments. Its closest non-chlorinated analog, 3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole, is documented to inhibit the growth of Leishmania and Plasmodium organisms, indicating anti-parasitic activity . This suggests the 3-chloro variant may have a distinct and potentially more favorable agrochemical profile, as halogen substitution is a common strategy to enhance herbicidal potency and selectivity.

Herbicide Research
Class-level inference
Core scaffold claimed as herbicide; 3‑chloro is preferred embodiment; 4‑methyl analog shows antiparasitic activity
Fills SAR gap for herbicidal/antiparasitic screening
Inferred from patent and literature; verify activity
Agrochemical Research Herbicide Discovery Crop Protection

Application Scenarios


Halogen-Substituted Pyrazole Herbicide SAR

This compound is ideal for agrochemical teams conducting a structure-activity relationship (SAR) study to optimize the phenyl ring substitution of a 1-(2-nitro-1-arylethyl)-3,5-dimethyl-1H-pyrazole herbicidal lead series. Its high purity (99.0%–100.5% w/w) ensures that observed biological differences are due to the meta-chloro substituent and not impurities, as shown in purity comparisons with related analogs . Data generated can be directly benchmarked against the 2-chloro and 4-chloro isomers to map the influence of halogen position on herbicidal spectrum and crop safety [1].

Nitroethyl-Focused Library Synthesis

Medicinal chemistry groups can leverage the nitroethyl group as a latent reactive handle for diversification, a key synthetic advantage over simpler N-aryl pyrazoles. The compound can be reduced to the corresponding amine for amide coupling, or the nitro group can be transformed into a nitrile oxide for cycloaddition chemistry. The resulting library can be screened against the cancer cell lines (HepG2, HCT-116, MCF-7) for which the parent scaffold has already been patented, establishing a clear IP position [2].

Nitro Warhead in Antiparasitic Activity

Given that a close structural analog (the 4-methylphenyl derivative) shows activity against Leishmania and Plasmodium, this 3-chlorophenyl compound serves as a critical tool to probe the importance of the nitro group and halogen substitution for antiparasitic mechanism of action. Its distinct electronic properties compared to the 4-methyl analog make it a valuable compound for testing in intracellular parasite assays, helping to delineate the pharmacophore .

Analytical Reference Standard

With a quantified high purity specification of 99.0%–100.5% w/w, this compound can be utilized as a reference standard for developing and validating HPLC or LC-MS methods. It can serve as a system suitability standard for purity analysis of other lots of the same compound or its positional isomers during large-scale synthesis campaigns .

Application
Selection Property
Validation Focus
Herbicide SAR (phenyl ring substitution)
Meta‑chloro positional isomer purity
Herbicidal spectrum and crop response endpoints
Library synthesis (nitroethyl diversification)
Reducible nitro group
Amine coupling / cycloaddition product characterization
Antiparasitic mechanism of action studies
Electron‑withdrawing chloro substituent
Intracellular parasite growth inhibition assay
Analytical reference standard
High‑purity grade specification
HPLC/LC‑MS system suitability and peak identity confirmation
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